1-(3-Bromo-4-methylsulfonylphenyl)ethanone
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Overview
Description
1-(3-Bromo-4-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3S It is characterized by the presence of a bromine atom, a methylsulfonyl group, and an ethanone moiety attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromo-4-methylsulfonylphenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-methylsulfonylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often require a solvent like acetic acid and are carried out at elevated temperatures to ensure complete substitution .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
1-(3-Bromo-4-methylsulfonylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1-(3-Hydroxy-4-methylsulfonylphenyl)ethanone.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-(3-Bromo-4-methylsulfonylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism by which 1-(3-Bromo-4-methylsulfonylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to active sites, influencing the compound’s reactivity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
1-(3-Bromo-4-methylsulfonylphenyl)ethanone can be compared with similar compounds such as:
1-(3-Bromo-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.
1-(3-Bromo-4-nitrophenyl)ethanone:
1-(3-Bromo-4-chlorophenyl)ethanone: The chlorine atom provides different steric and electronic effects compared to the methylsulfonyl group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrO3S |
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Molecular Weight |
277.14 g/mol |
IUPAC Name |
1-(3-bromo-4-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
JZFPMLGVPCRRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)Br |
Origin of Product |
United States |
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